

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dimethylanthraquinone

Cat. No.: B074847

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

1,4-Dimethylanthraquinone is a tricyclic aromatic ketone belonging to the extensive family of anthraquinone derivatives. This document provides a comprehensive technical overview of its physical, chemical, and spectroscopic properties, intended for researchers, chemists, and professionals in drug development. We delve into its structural characterization, established synthesis methodologies, analytical protocols for purity assessment, and a review of its known biological activities. This guide is structured to provide not only raw data but also the scientific context and experimental rationale necessary for its practical application in a research and development setting.

Chemical Identity and Structure

1,4-Dimethylanthraquinone is structurally defined by an anthracene core with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and steric hindrance, differentiating it from other anthraquinone isomers.

- IUPAC Name: 1,4-dimethylanthracene-9,10-dione[1]
- Synonyms: 1,4-Dimethyl-9,10-anthraquinone, 1,4-dimethylanthracene-9,10-dione[1][2]

- CAS Number: 1519-36-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₆H₁₂O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 236.27 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:
 - SMILES:CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O[\[4\]](#)
 - InChI:InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3[\[4\]](#)

Physicochemical Properties

The physical properties of **1,4-Dimethylanthraquinone** are characteristic of a solid, polycyclic aromatic compound with low polarity. These attributes dictate its solubility and handling characteristics.

Property	Value	Source(s)
Appearance	Yellow fluffy powder	[3]
Melting Point	140.5 °C	[1]
Boiling Point	421.0 °C (estimated)	[1]
Water Solubility	0.3535 mg/L at 25 °C (estimated)	[1]
LogP (o/w)	4.300 (estimated)	[1]
Topological Polar Surface Area	34.1 Å ²	[3]

Its very low solubility in water and high octanol-water partition coefficient (LogP) indicate significant lipophilicity, suggesting it will be more soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of **1,4-Dimethylanthraquinone**. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two equivalent methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the quinone carbonyls.
- ^{13}C NMR: The carbon spectrum will display signals for the methyl carbons, the aromatic carbons, and the downfield-shifted carbonyl carbons. A known literature reference for the ^{13}C NMR spectrum in CDCl_3 is available, providing a standard for comparison.[\[5\]](#)

Infrared (IR) Spectroscopy

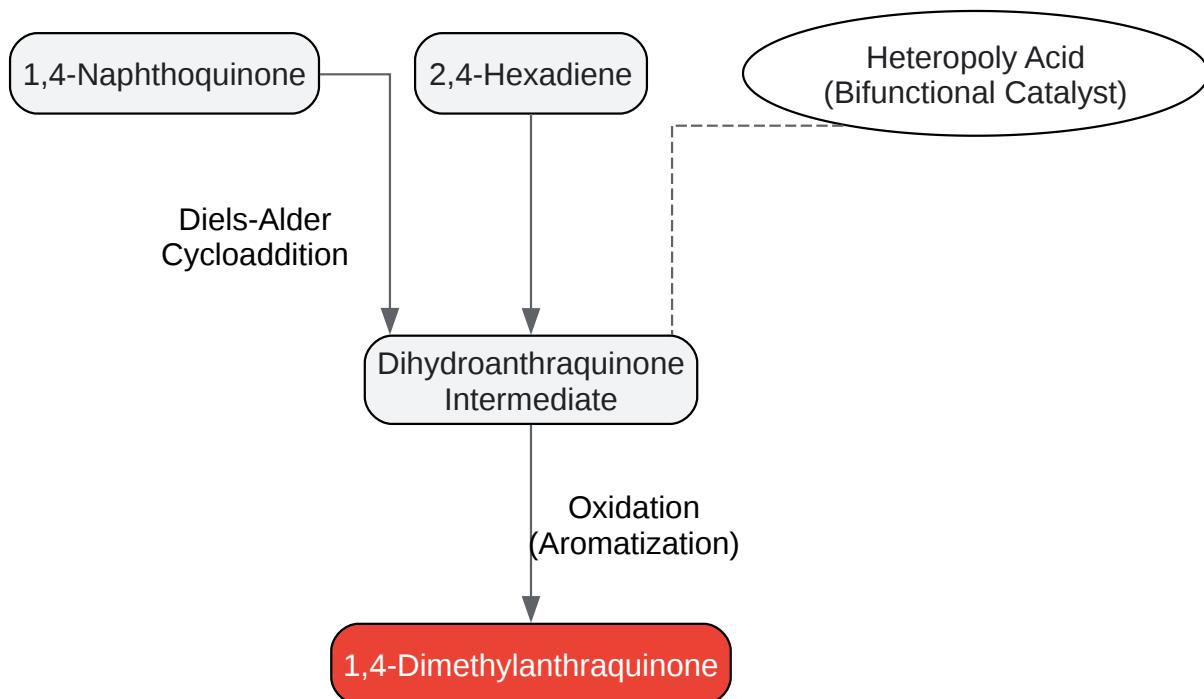
IR spectroscopy is used to identify key functional groups.

- C=O Stretch: A strong, sharp absorption band is expected in the region of $1660\text{-}1680\text{ cm}^{-1}$ corresponding to the stretching vibration of the quinone carbonyl groups. The conjugation with the aromatic system slightly lowers this frequency compared to a simple ketone.
- C=C Stretch: Aromatic C=C stretching vibrations will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl groups will be just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

- Molecular Ion (M^+): The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (236.27). High-resolution mass spectrometry (HRMS) can confirm the elemental composition ($\text{C}_{16}\text{H}_{12}\text{O}_2$).


- Fragmentation: Common fragmentation pathways for quinones may include the loss of CO or HCO fragments.

Synthesis and Purification

The synthesis of **1,4-Dimethylanthraquinone** is typically achieved through a Diels-Alder reaction, a powerful method for forming six-membered rings.

Synthetic Pathway: Diels-Alder Reaction

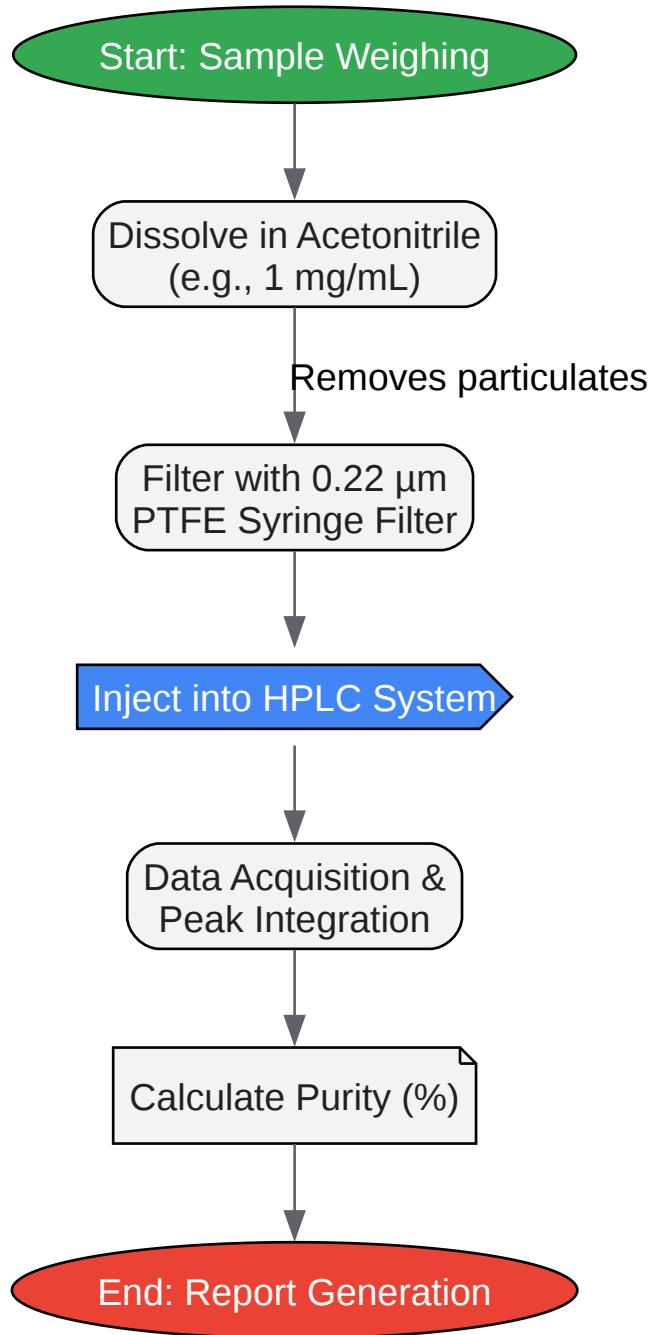
A common and efficient route involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene. [6][7] This cycloaddition reaction forms a dihydroanthraquinone intermediate, which is subsequently oxidized (aromatized) to yield the final product. Modern variations of this synthesis utilize bifunctional catalysts, such as high-vanadium heteropoly acids, to facilitate both the cycloaddition and oxidation steps in a one-pot procedure.[6]

[Click to download full resolution via product page](#)

Caption: Diels-Alder synthesis of **1,4-Dimethylanthraquinone**.

Purification Protocol: Column Chromatography

Post-synthesis, purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a highly effective method.[\[7\]](#)


Expertise & Experience: The choice of silica gel as the stationary phase is standard for compounds of moderate polarity. The mobile phase, a mixture of hexane and ethyl acetate, is selected for its ability to effectively separate the nonpolar product from more polar impurities. A gradient elution is often employed to improve separation efficiency and reduce run time.

- **Column Preparation:** A glass column is packed with silica gel (60-120 mesh) as a slurry in 100% hexane.
- **Sample Loading:** The crude product is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.
- **Elution:** The column is eluted with a solvent system, starting with a nonpolar mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate).[\[7\]](#)
- **Fraction Collection:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- **Solvent Evaporation:** Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified yellow solid.

Analytical Methodology: Purity Assessment by HPLC

For quantitative analysis and purity verification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following protocol is a self-validating system for assessing the purity of **1,4-Dimethylanthraquinone**.

Trustworthiness: This protocol is designed for reproducibility. A system suitability test, including checks for retention time stability and peak asymmetry, should be performed before sample analysis to ensure the chromatographic system is performing correctly.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis of **1,4-Dimethylanthraquinone**.

Step-by-Step HPLC Protocol

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.
- Standard Preparation: Accurately weigh approximately 10 mg of a **1,4-Dimethylanthraquinone** reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
- Sample Preparation: Prepare the sample to be tested at a similar concentration (1 mg/mL) in acetonitrile.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining the nonpolar analyte.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detector: UV-Vis detector set to an appropriate wavelength (determined by UV-Vis scan, likely around 254 nm or 270 nm).
 - Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

While **1,4-Dimethylanthraquinone** itself is primarily a research chemical, the anthraquinone scaffold is present in many biologically active compounds and is a subject of interest in medicinal chemistry.[\[8\]](#)[\[9\]](#)

- Anticancer Potential: Research has indicated that **1,4-Dimethylanthraquinone** may possess anti-cancer properties, with studies suggesting it can induce apoptosis (programmed cell death) in certain cancer cell lines.[7] This activity is a hallmark of many chemotherapeutic agents. The general class of anthraquinones has been investigated for their interaction with DNA and enzymes like topoisomerase II, which are critical for cell division.[10]
- Antimicrobial Properties: The compound has also been noted for potential antimicrobial activity, a common feature among quinone derivatives.[7]

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of apoptosis induction by **1,4-Dimethylanthraquinone**.

Safety and Handling

Proper safety precautions must be observed when handling **1,4-Dimethylanthraquinone**.

- General Handling: Handle in accordance with good industrial hygiene and safety practices. [11] Use in a well-ventilated area. Avoid formation of dust and aerosols.[12]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[11]
- Storage: Store in a tightly closed container in a dry, cool place.
- GHS Classification: There is some conflicting information in databases. One source indicates it is not a hazardous substance. However, another provides GHS classifications from the ECHA C&L Inventory, which include:
 - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Danger).[13]
 - H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard).[13]

Trustworthiness: Given the discrepancy, it is prudent to handle this compound as potentially hazardous, particularly as a respiratory sensitizer and an environmental toxin, until more definitive data is available. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Conclusion

1,4-Dimethylanthraquinone is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its synthesis via the Diels-Alder reaction is robust, and it can be effectively purified and analyzed using standard chromatographic techniques. While its biological applications are still under exploration, preliminary evidence of its ability to induce apoptosis makes it and similar anthraquinone derivatives interesting candidates for further investigation in drug discovery programs. This guide provides the foundational knowledge required for scientists to confidently incorporate **1,4-Dimethylanthraquinone** into their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodsentscompany.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 1,4-dimethylanthraquinone (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1,4-Dimethylanthraquinone | 1519-36-4 [smolecule.com]
- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074847#physical-and-chemical-properties-of-1-4-dimethylanthraquinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com